molecular formula C16H13BrFN3O2 B1419665 methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1000340-06-6

methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B1419665
M. Wt: 378.2 g/mol
InChI Key: HWZAWZJMHDKCMV-UHFFFAOYSA-N
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Description

“Methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the molecular formula C15H11BrFN3O2 . It’s also known as "Methyl 6-(4-bromophenylamino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a bromophenylamino group, a fluoro group, and a carboxylate group .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structures : The compound's crystal and molecular structures have been extensively studied. For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was a side product in the synthesis of an antitubercular agent (Richter et al., 2023).

  • X-ray Diffraction Structures : Ribeiro Morais et al. (2012) explored the X-ray diffraction structures of regioisomers of N-Methylated Benzimidazole Compounds, which are significant for designing amyloid-avid probes (Ribeiro Morais et al., 2012).

Synthesis Methods

  • Microwave-Assisted Synthesis : A novel microwave-assisted protocol for synthesizing similar compounds has been developed, as reported by Jagadeesha et al. (2023), indicating advancements in efficient synthesis techniques (Jagadeesha et al., 2023).

  • Synthesis of Substituted Compounds : Nandha et al. (2018) synthesized a series of substituted fluorobenzimidazoles as inhibitors, providing insights into the versatility of benzimidazole derivatives in medicinal chemistry (Nandha et al., 2018).

Biological Evaluation

  • Anticancer Agents : Karthikeyan et al. (2017) synthesized and examined various benzimidazole derivatives for their antiproliferative effects against breast cancer cell lines, highlighting the compound's potential in cancer therapeutics (Karthikeyan et al., 2017).

  • Synthesis for Pharmacological Screening : Binoy et al. (2021) focused on synthesizing fluorinated benzimidazole derivatives for pharmacological screening, indicating the compound's relevance in drug discovery (Binoy et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Ammal et al. (2018) researched the corrosion inhibition properties of benzimidazole derivatives for mild steel, revealing the compound's application in materials science (Ammal et al., 2018).

Future Directions

Imidazole derivatives, such as this compound, are of interest in various fields, including pharmaceuticals and agrochemicals . Therefore, future research may focus on exploring the potential applications of this compound in these areas.

properties

IUPAC Name

methyl 6-(4-bromoanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3O2/c1-21-8-19-15-12(21)7-11(16(22)23-2)14(13(15)18)20-10-5-3-9(17)4-6-10/h3-8,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZAWZJMHDKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=CC=C(C=C3)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672828
Record name Methyl 5-(4-bromoanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

CAS RN

1000340-06-6
Record name Methyl 5-[(4-bromophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-bromoanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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